N-(2-methylphenyl)piperidine-1-carboxamide
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Overview
Description
N-(2-methylphenyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and drug discovery due to their diverse biological activities. This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)piperidine-1-carboxamide typically involves the reaction of 2-methylphenylamine with piperidine-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated systems can help in optimizing the reaction conditions and reducing the production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
N-(2-methylphenyl)piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)piperidine-4-carboxamide
- N-(2-methylphenyl)piperidine-3-carboxamide
- N-(2-methylphenyl)piperidine-2-carboxamide
Uniqueness
N-(2-methylphenyl)piperidine-1-carboxamide is unique due to its specific structural features and the position of the carboxamide group on the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
20049-71-2 |
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Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(2-methylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-11-7-3-4-8-12(11)14-13(16)15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,14,16) |
InChI Key |
BTBNZCCPHWAHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCCC2 |
Origin of Product |
United States |
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